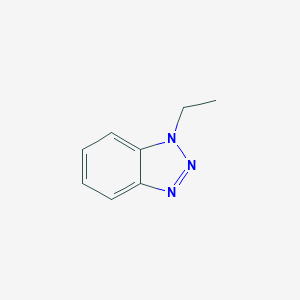![molecular formula C4H2N4O2 B092003 [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) CAS No. 17376-66-8](/img/structure/B92003.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has a unique structure that makes it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor cell growth, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is its unique structure, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design specific drugs based on this compound.
Orientations Futures
There are several future directions for research on [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)). One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, researchers may investigate the use of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) in combination with other drugs to enhance its therapeutic efficacy. Finally, researchers may explore the use of this compound in other areas, such as agriculture or environmental science.
In conclusion, [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) is a promising compound with potential therapeutic applications. Its unique structure and range of biochemical and physiological effects make it an interesting candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential uses in various fields.
Méthodes De Synthèse
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) involves the reaction between 2-aminopyrimidine and N-acylhydrazone in the presence of a base. The reaction proceeds through a cyclization process to form the desired product. This method has been optimized to produce high yields of the compound and has been used in various studies.
Applications De Recherche Scientifique
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one ([1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)) has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
17376-66-8 |
|---|---|
Nom du produit |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
Formule moléculaire |
C4H2N4O2 |
Poids moléculaire |
138.08 g/mol |
Nom IUPAC |
3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
Clé InChI |
GHTJXILEKZCSBB-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC(=O)C2=NONC2=N1 |
SMILES |
C1=NC(=O)C2=NONC2=N1 |
SMILES canonique |
C1=NC(=O)C2=NONC2=N1 |
Synonymes |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



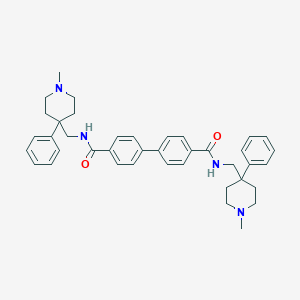
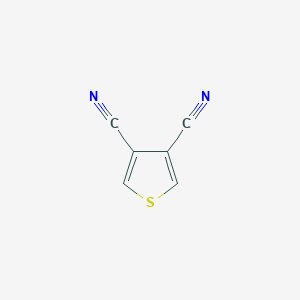
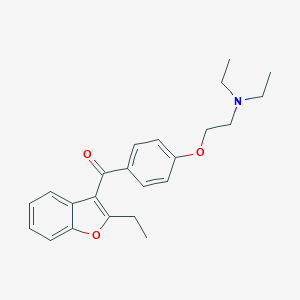

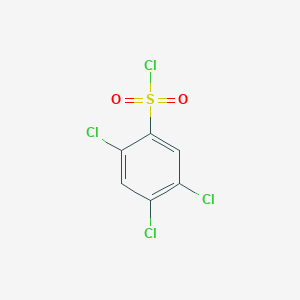
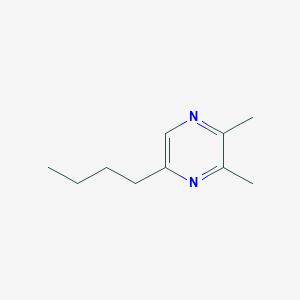
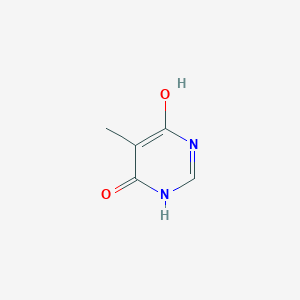
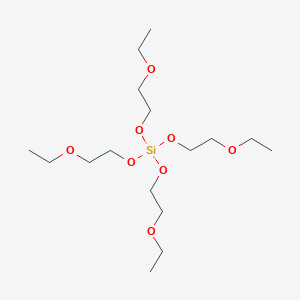
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
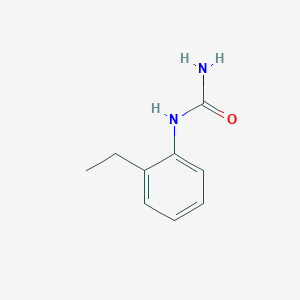
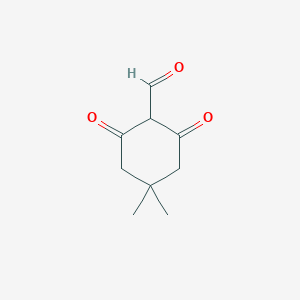
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
